2-(2'-Hydroxyphenoxy)-4-nitro-benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2’-Hydroxyphenoxy)-4-nitro-benzophenone is an organic compound that belongs to the class of benzophenones. Benzophenones are known for their diverse applications, particularly in the field of photochemistry and as UV filters. This compound is characterized by the presence of a hydroxyphenoxy group and a nitro group attached to a benzophenone core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2’-Hydroxyphenoxy)-4-nitro-benzophenone typically involves nucleophilic substitution reactions. One common method is the reaction of catechol with 4-nitrobenzoyl chloride in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen, at elevated temperatures around 80°C. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2’-Hydroxyphenoxy)-4-nitro-benzophenone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-donating and electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are commonly employed.
Substitution: Conditions typically involve strong acids or bases, depending on the nature of the substituent being introduced.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzophenones depending on the substituent introduced.
Scientific Research Applications
2-(2’-Hydroxyphenoxy)-4-nitro-benzophenone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a UV filter in biological studies.
Medicine: Explored for its potential therapeutic properties, particularly in photodynamic therapy.
Industry: Utilized in the production of UV-protective coatings and materials.
Mechanism of Action
The mechanism of action of 2-(2’-Hydroxyphenoxy)-4-nitro-benzophenone involves its ability to absorb UV light and undergo photochemical reactions. The hydroxyphenoxy group can form hydrogen bonds, which stabilize the compound and enhance its UV-absorbing properties. The nitro group can participate in electron transfer reactions, making the compound useful in photodynamic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxyphenylacetic acid
- 4-(2-Hydroxyphenoxy) phthalic nitrile
- 2-(4-Hydroxyphenoxy) propionic acid
Uniqueness
2-(2’-Hydroxyphenoxy)-4-nitro-benzophenone is unique due to the combination of its hydroxyphenoxy and nitro groups, which impart distinct photochemical properties. Compared to similar compounds, it offers enhanced UV absorption and stability, making it particularly valuable in applications requiring UV protection and photodynamic activity .
Properties
CAS No. |
1329834-07-2 |
---|---|
Molecular Formula |
C19H13NO5 |
Molecular Weight |
335.315 |
IUPAC Name |
[2-(2-hydroxyphenoxy)-4-nitrophenyl]-phenylmethanone |
InChI |
InChI=1S/C19H13NO5/c21-16-8-4-5-9-17(16)25-18-12-14(20(23)24)10-11-15(18)19(22)13-6-2-1-3-7-13/h1-12,21H |
InChI Key |
BULXAFQDQFCERH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])OC3=CC=CC=C3O |
Synonyms |
[2-(2-Hydroxyphenoxy)-4-nitrophenyl]phenyl-methanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.